molecular formula C18H17N3O2S B8464164 Methyl 3-[5-(2-amino-4-pyridyl)-2-ethyl-1,3-thiazol-4-YL]benzoate CAS No. 365430-34-8

Methyl 3-[5-(2-amino-4-pyridyl)-2-ethyl-1,3-thiazol-4-YL]benzoate

Cat. No. B8464164
M. Wt: 339.4 g/mol
InChI Key: CIIRSTKXWDAMSH-UHFFFAOYSA-N
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Patent
US07495018B2

Procedure details

To a solution of 3-[5-(2-amino-4-pyridyl)-4-(3-cyanophenyl)-2-ethyl-1,3-thiazol-4-yl]benzoic acid (0.3 g, 1.0 mmol) in methanol (10 mL) was added concentrated sulfuric acid (0.1 mL) and the mixture was stirred for 5 hours at 70° C. The reaction mixture was basified with sodium hydroxide solution and extracted with ethyl acetate. The extracts were washed with water, then, dried and concentrated. The residue was washed with hexane-ethyl acetate to obtain a title compound (0.29 g, yield 85%).
Name
3-[5-(2-amino-4-pyridyl)-4-(3-cyanophenyl)-2-ethyl-1,3-thiazol-4-yl]benzoic acid
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH:8]2[S:12][C:11]([CH2:13][CH3:14])=[N:10][C:9]2([C:23]2[CH:24]=[C:25]([CH:29]=[CH:30][CH:31]=2)[C:26]([OH:28])=[O:27])C2C=CC=C(C#N)C=2)[CH:5]=[CH:4][N:3]=1.S(=O)(=O)(O)O.[OH-].[Na+].[CH3:39]O>>[NH2:1][C:2]1[CH:7]=[C:6]([C:8]2[S:12][C:11]([CH2:13][CH3:14])=[N:10][C:9]=2[C:23]2[CH:24]=[C:25]([CH:29]=[CH:30][CH:31]=2)[C:26]([O:28][CH3:39])=[O:27])[CH:5]=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
3-[5-(2-amino-4-pyridyl)-4-(3-cyanophenyl)-2-ethyl-1,3-thiazol-4-yl]benzoic acid
Quantity
0.3 g
Type
reactant
Smiles
NC1=NC=CC(=C1)C1C(N=C(S1)CC)(C1=CC(=CC=C1)C#N)C=1C=C(C(=O)O)C=CC1
Name
Quantity
0.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 hours at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The residue was washed with hexane-ethyl acetate

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=NC=CC(=C1)C1=C(N=C(S1)CC)C=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.